molecular formula C23H34N6O4 B2432329 8-((2-(diethylamino)ethyl)amino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 510717-22-3

8-((2-(diethylamino)ethyl)amino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2432329
CAS No.: 510717-22-3
M. Wt: 458.563
InChI Key: BMSLXFPDWCWGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((2-(diethylamino)ethyl)amino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H34N6O4 and its molecular weight is 458.563. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Insights

  • Investigation of Reaction Mechanisms : Kremzer et al. (1981) investigated the reaction of 2-aminotheophyllines with glycerol epichlorohydrin, leading to the formation of compounds with structures closely related to the query compound. This research provides insights into the synthesis pathways and structural characteristics of similar purine derivatives Kremzer et al., 1981.

  • Synthesis and Biological Activity : Nilov et al. (1995) explored the synthesis and biological activities of 7,8-polymethylene purine derivatives, which are structurally related to the compound of interest. These findings are crucial for understanding the potential biomedical applications of such molecules Nilov et al., 1995.

  • Cytotoxic Activity : Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, testing their growth inhibitory properties against various cancer cell lines. This research is relevant for understanding the cytotoxic potential of structurally similar compounds Deady et al., 2003.

  • Antitumor Activity and Vascular Relaxing Effect : Ueda et al. (1987) synthesized novel heterocycles, including purino [7, 8-g]-6-azapteridines, and examined their biological activities. Such studies are essential for assessing the therapeutic potential of related compounds Ueda et al., 1987.

Photophysical and Electrochemical Properties

  • Study of Photophysical Properties : Padalkar et al. (2015) conducted a study on novel fluorescent triazole derivatives, which shares a similarity in the pursuit of understanding the photophysical properties of complex organic molecules. This research can guide the development of fluorescent probes or materials based on the purine skeleton Padalkar et al., 2015.

  • Exploration of Cardiovascular Activity : Chłoń-Rzepa et al. (2004) synthesized 8-alkylamino derivatives of 1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones and tested their cardiovascular activity. This highlights the potential application of similar compounds in the development of cardiovascular drugs Chłoń-Rzepa et al., 2004.

Properties

IUPAC Name

8-[2-(diethylamino)ethylamino]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N6O4/c1-6-28(7-2)13-12-24-22-25-20-19(21(31)27(5)23(32)26(20)4)29(22)14-17(30)15-33-18-11-9-8-10-16(18)3/h8-11,17,30H,6-7,12-15H2,1-5H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSLXFPDWCWGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(N1CC(COC3=CC=CC=C3C)O)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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